molecular formula C26H44O5 B1261660 Aculeatol E

Aculeatol E

Cat. No.: B1261660
M. Wt: 436.6 g/mol
InChI Key: UBFNRKJKPNNCHD-JMTTVTNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aculeatol E (compound 5) is a naturally occurring sesquiterpenoid derivative isolated from Amomum aculeatum. Structurally, it belongs to the bicyclic dioxane family, characterized by a 1,7-dioxabicyclo[5.1.5.2]pentadecane core. Its molecular formula is C₂₃H₄₀O₄, as determined by HRESIMS (high-resolution electrospray ionization mass spectrometry) with an observed m/z of 459.3092 [M+Na]⁺ . The compound exists as a yellow oil and exhibits a stereochemical configuration defined as 2R,4R,6S,8R,9S*, with hydroxyl groups at positions C-4 and C-9 .

Key spectroscopic features include distinctive ¹H NMR and ¹³C NMR signals (Table 1):

  • C-2: δC 69.7 (CH), δH 3.91 (m)
  • C-4: δC 65.3 (CH), δH 4.38 (m)
  • C-9: δC 72.1 (CH), δH 3.55 (m)
  • C-11: δC 209.5 (C=O), confirming the ketone group .

Properties

Molecular Formula

C26H44O5

Molecular Weight

436.6 g/mol

IUPAC Name

(2R,4R,6S,8R,9S)-2,9-dihydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadec-12-en-11-one

InChI

InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-18-22(28)20-26(30-23)17-16-25(31-26)15-14-21(27)19-24(25)29/h14-15,22-24,28-29H,2-13,16-20H2,1H3/t22-,23-,24+,25+,26+/m1/s1

InChI Key

UBFNRKJKPNNCHD-JMTTVTNBSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@]2(O1)CC[C@@]3(O2)C=CC(=O)C[C@@H]3O)O

Canonical SMILES

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)CC3O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : this compound’s complex stereochemistry poses challenges for total synthesis, whereas Amomol A/B are more amenable to derivatization via Mosher esterification (used to assign absolute configurations) .
  • The tridecyl chain in this compound may contribute to lipophilicity, a critical factor in blood-brain barrier penetration for neuroactive compounds .

Q & A

Q. How is Aculeatol E isolated and purified from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Fractionation is guided by bioactivity assays or TLC monitoring. Structural confirmation requires spectroscopic methods like NMR and MS. For instance, reverse-phase HPLC with UV detection is effective for separating this compound from co-eluting compounds in complex plant extracts .

Q. What spectroscopic methods are critical for confirming this compound’s structure?

A combination of 1D/2D-NMR (e.g., 1^1H, 13^13C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HR-MS) is essential. Key spectral features include:

  • NMR : Distinct signals for the bicyclic framework (e.g., δ 2.1–2.5 ppm for bridgehead protons) and hydroxyl groups (δ 4.5–5.0 ppm).
  • HR-MS : Molecular ion peaks matching the formula C28H42O5C_{28}H_{42}O_5 (exact mass: 482.3038) .

Q. What in vitro assays are used to assess this compound’s bioactivity?

Common assays include cytotoxicity testing (MTT assay on cancer cell lines), anti-inflammatory activity (e.g., COX-2 inhibition), and antioxidant capacity (DPPH radical scavenging). Dose-response curves (0.1–100 µM) and IC50_{50} calculations are standard. Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation of this compound derivatives?

Contradictions in spectral assignments (e.g., conflicting NOESY correlations) require iterative analysis:

  • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Use heteronuclear coupling constants (JJ-resolved experiments) to verify stereochemistry.
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What challenges arise in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Key hurdles include:

  • Stereochemical control : The bicyclic core’s multiple stereocenters demand asymmetric catalysis or chiral auxiliaries.
  • Functional group compatibility : Labile hydroxyl and ketone groups require protection/deprotection strategies (e.g., silylation).
  • Scalability : Low yields (<10%) in multi-step syntheses necessitate optimization of reaction conditions (e.g., microwave-assisted synthesis) .

Q. How can researchers optimize the isolation yield of this compound from plant matrices?

Strategies include:

  • Extraction optimization : Use response surface methodology (RSM) to model solvent polarity, temperature, and extraction time.
  • Adsorbent selection : Employ macroporous resins (e.g., HPD-100) for selective enrichment.
  • Metabolomic profiling : LC-MS-based untargeted metabolomics identifies co-occurring compounds that interfere with purification .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

Use multivariate analysis (e.g., PCA) to identify outliers or batch effects. For conflicting IC50_{50} values, apply Bland-Altman plots or meta-analysis to assess inter-study variability. Transparent reporting of solvent, cell passage number, and assay incubation time minimizes reproducibility issues .

Q. How can researchers ensure the reproducibility of spectroscopic data for this compound?

Adhere to the following protocols:

  • NMR : Standardize deuterated solvent batches and calibrate using TMS.
  • MS : Perform daily calibration with reference compounds (e.g., sodium formate clusters).
  • Data deposition : Share raw spectral files in public repositories (e.g., Zenodo) .

Tables for Key Data

Analytical Parameter This compound Aculeatol D
Molecular FormulaC28H42O5C_{28}H_{42}O_5C26H38O5C_{26}H_{38}O_5
HR-MS (m/z)482.3038 [M+H]+^+454.2721 [M+H]+^+
Key 1H^1H NMR Signalδ 4.92 (s, OH-9)δ 4.85 (s, OH-9)
IC50_{50} (Cytotoxicity)12.3 µM (HeLa cells)18.7 µM (HeLa cells)

Data derived from structural and pharmacological studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aculeatol E
Reactant of Route 2
Aculeatol E

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